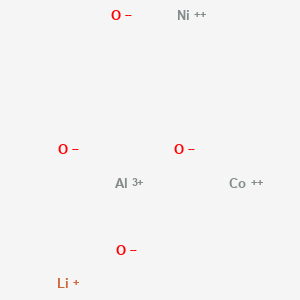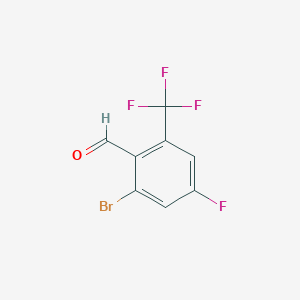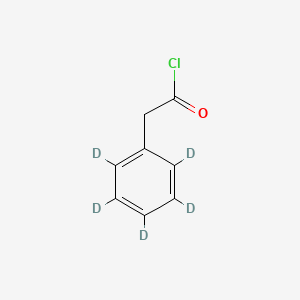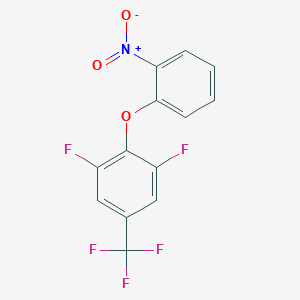
1,3-Difluoro-2-(2-nitrophenoxy)-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-2-(2-nitrophenoxy)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds. It features a benzene ring substituted with fluorine, nitro, and trifluoromethyl groups. These substituents can significantly influence the compound’s chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(2-nitrophenoxy)-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the benzene ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Fluorination: Substitution of hydrogen atoms with fluorine using reagents like fluorine gas or more commonly, Selectfluor.
Ether Formation: Formation of the phenoxy group through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated benzene compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-2-(2-nitrophenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 1,3-Difluoro-2-(2-aminophenoxy)-5-(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenoxy group.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Could be explored for pharmaceutical applications, particularly in drug design and development.
Industry: Used in the manufacture of specialty chemicals, agrochemicals, or materials science.
Mecanismo De Acción
The mechanism of action of 1,3-Difluoro-2-(2-nitrophenoxy)-5-(trifluoromethyl)benzene would depend on its specific application. Generally, the compound’s effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of electron-withdrawing groups like nitro and trifluoromethyl can influence its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Difluoro-2-(2-nitrophenoxy)benzene: Lacks the trifluoromethyl group.
1,3-Difluoro-5-(trifluoromethyl)benzene: Lacks the nitrophenoxy group.
2-(2-Nitrophenoxy)-5-(trifluoromethyl)benzene: Lacks the difluoro substituents.
Uniqueness
1,3-Difluoro-2-(2-nitrophenoxy)-5-(trifluoromethyl)benzene is unique due to the combination of its substituents, which can impart distinct chemical properties and reactivity. The presence of both electron-withdrawing and electron-donating groups can lead to unique interactions and applications.
Propiedades
Fórmula molecular |
C13H6F5NO3 |
|---|---|
Peso molecular |
319.18 g/mol |
Nombre IUPAC |
1,3-difluoro-2-(2-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6F5NO3/c14-8-5-7(13(16,17)18)6-9(15)12(8)22-11-4-2-1-3-10(11)19(20)21/h1-6H |
Clave InChI |
YHGHUMGYJLLEAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-2-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B13429405.png)
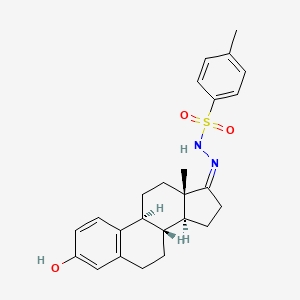
![Ethyl (2E,4E)-3-Methyl-5-[(1S,2S)-2-methyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)cyclopropyl]-2,4-pentadienoate](/img/structure/B13429412.png)
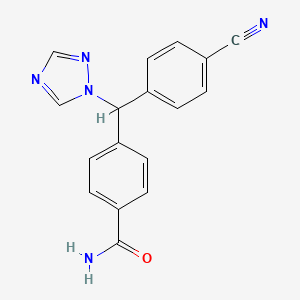
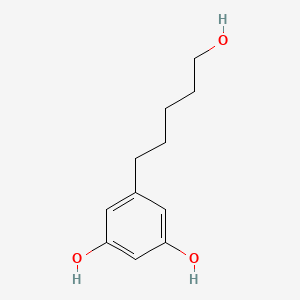

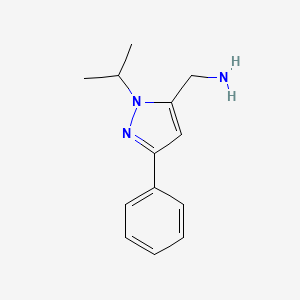
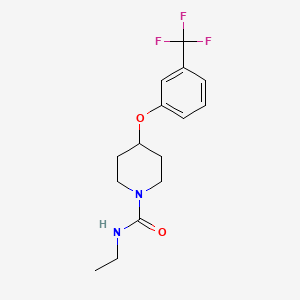
![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)
![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)

